molecular formula C17H15F3N2O2 B11087735 1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11087735
M. Wt: 336.31 g/mol
InChI Key: KSZPJABLLGVQCI-UHFFFAOYSA-N
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Description

1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring

The methoxyphenoxyethyl side chain can be introduced through etherification reactions, where 3-methoxyphenol is reacted with an appropriate alkylating agent like 2-chloroethyl ether under basic conditions. The final step involves coupling the side chain with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxyphenoxyethyl side chain contributes to its selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenoxyethyl side chain provides additional functionalization options for further chemical modifications.

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C17H15F3N2O2/c1-23-12-5-4-6-13(11-12)24-10-9-22-15-8-3-2-7-14(15)21-16(22)17(18,19)20/h2-8,11H,9-10H2,1H3

InChI Key

KSZPJABLLGVQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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